Cas no 872-85-5 (pyridine-4-carbaldehyde)

Il piridina-4-carbaldeide è un composto organico aromatico appartenente alla classe delle aldeidi piridiniche, con formula molecolare C6H5NO. Questo composto si presenta come un liquido giallo pallido o cristalli, caratterizzato da un odore distintivo. La sua struttura combina un anello piridinico con un gruppo funzionale aldeidico in posizione 4, rendendolo un intermedio versatile nella sintesi organica. Tra i vantaggi principali vi è la sua elevata reattività, utile in reazioni di condensazione, formazione di legami C-C e nella produzione di farmaci, agrochimici e ligand
pyridine-4-carbaldehyde structure
pyridine-4-carbaldehyde structure
Nome del prodotto:pyridine-4-carbaldehyde
Numero CAS:872-85-5
MF:C6H5NO
MW:107.110001325607
MDL:MFCD00006425
CID:40122
PubChem ID:13389

pyridine-4-carbaldehyde Proprietà chimiche e fisiche

Nomi e identificatori

    • 4-Pyridinecarboxaldehyde
    • 4-FORMYLPYRIDINE
    • ISONICOTINALDEHYDE
    • ISONICOTINEALDEHYDE
    • PYRIDINE-4-ALDEHYDE
    • PYRIDINE-4-CARBALDEHYDE
    • PYRIDINE-4-CARBOXALDEHYDE
    • TIMTEC-BB SBB004357
    • 4-Formylpyrdine
    • 4-Pyridinealdehyde
    • Isonicotinic aldehyde
    • p-Pyridinealdehyde
    • Pyridine-4-aldehylde
    • Pyridine-3-carboxyaldehyde
    • 4-Pyridine carboxadehyde
    • 4-Pyridinecarboxalde
    • 4-pyridinecarbonaldehyde
    • 4-pyridine-carboxaldehyde
    • 4-pyridinecarboxyaldehyde
    • 4-Pyridylaldehyde
    • Pyridin-4-al
    • pyridin-4-yl-carboxaldehyde
    • pyridine-4-monocarboxaldehyde
    • p-Formylpyridine
    • 4-Pyridinecarbaldehyde
    • BGUWFUQJCDRPTL-UHFFFAOYSA-N
    • (4-Pyridinecarboxaldehyde)
    • 4-picolinaldehyde
    • NSC8953
    • 4-Formyl-pyridine
    • gamma-Formylpyridine
    • piridine-4-aldehyde
    • pyridine 4
    • pyridine 4-aldehyde
    • zlchem 250
    • 4-pyrid
    • Isonicotinaldehyde (8CI)
    • 4-Pyridylcarboxyaldehyde
    • NSC 8953
    • p-Pyridylaldehyde
    • Pyridin-4-carboxaldehyde
    • Pyridin-4-ylcarboxaldehyde
    • γ-Formylpyridine
    • DTXSID1061237
    • I3-Formylpyridine
    • 4-pyrdinecarboxaldehyde
    • Q-101279
    • 4formylpyridine
    • SCHEMBL4027783
    • A-Formylpyridine
    • CS-D1135
    • 4-pyridine carboxaldehyde
    • pyridine 4-carboxaldehyde
    • 4-pyridine carbaldehyde
    • SCHEMBL28473
    • 4Pyridinealdehyde
    • 4-pyridincarboxaldehyde
    • pPyridinealdehyde
    • AS-30155
    • 4-pyridinecaboxaldehyde
    • pyridine4-carboxaldehyde
    • Q23636732
    • Pyridine4carbaldehyde
    • UNII-P577557492
    • 4-pyridylformaldehyde
    • AB00754
    • DTXCID3048574
    • AI3-33232
    • P577557492
    • pyridine-4carboxaldehyde
    • 4-pyridine-formaldehyde
    • 4-Pyridinecarboxaldehyde, 97%
    • DB-031936
    • pyridine, 4-formyl-
    • EN300-18111
    • CHEMBL2251606
    • 4 -pyridinecarboxaldehyde
    • EINECS 212-832-3
    • NSC-8953
    • pyridin-4-carbaldehyde
    • pyridine 4-carbaldehyde
    • carbonyl-1,4-dihydropyridine
    • 4-pyridine carboaldehyde
    • EC 212-832-3
    • F1294-0084
    • BBL025920
    • pyridine4-carbaldehyde
    • AKOS000119727
    • 4pyridylaldehyde
    • MFCD00006425
    • STL281177
    • NS00003365
    • AC-2103
    • PYRIDIN-4-ALDEHYDE
    • 872-85-5
    • 4-pyridinecarbox-aldehyde
    • Pyridine4carboxaldehyde
    • Z57161993
    • 4-pyridinecarboaldehyde
    • I0143
    • pyridine-4 carbaldehyde
    • Pyridine-4-ylcarboxaldehyde
    • 4-Pyridinecarboxaldehyde ,98%
    • Isonicotinaldehyde (4-Pyridinecarboxaldehyde)
    • 4-Pyridinecarboxaldehyde,Isonicotinaldehyde
    • pyridine-4-carbaldehyde
    • MDL: MFCD00006425
    • Inchi: 1S/C6H5NO/c8-5-6-1-3-7-4-2-6/h1-5H
    • Chiave InChI: BGUWFUQJCDRPTL-UHFFFAOYSA-N
    • Sorrisi: O=CC1C=CN=CC=1
    • BRN: 105342

Proprietà calcolate

  • Massa esatta: 107.037114g/mol
  • Carica superficiale: 0
  • XLogP3: 0.4
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta legami ruotabili: 1
  • Massa monoisotopica: 107.037114g/mol
  • Massa monoisotopica: 107.037114g/mol
  • Superficie polare topologica: 30Ų
  • Conta atomi pesanti: 8
  • Complessità: 76.6
  • Conta atomi isotopi: 0
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Conteggio di unità legate in modo Covalent: 1
  • Conta Tautomer: niente
  • Carica superficiale: 0

Proprietà sperimentali

  • Henrys Law Constant: 1.77e-07 atm-m3/mole
  • Colore/forma: Liquid
  • Densità: 1.137 g/mL at 20 °C(lit.)
  • Punto di fusione: -4--2 ºC
  • Punto di ebollizione: 187°C(lit.)
  • Punto di infiammabilità: Fahrenheit: 179,6 ° f< br / >Celsius: 82 ° C< br / >
  • Indice di rifrazione: n20/D 1.544(lit.)
  • PH: 7-8 (H2O, 20℃)(saturated aqueous solution)
  • Solubilità: 20g/l
  • Coefficiente di ripartizione dell'acqua: 20 g/L (20 ºC)
  • PSA: 29.96000
  • LogP: 0.89410
  • pka: 12.05(at 30℃)
  • Sensibilità: Air Sensitive
  • Solubilità: Solubile in acqua e etere dietile, solubile in acqua 20 g/l (20 ° C).

pyridine-4-carbaldehyde Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315,H319,H335
  • Dichiarazione di avvertimento: P261,P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:UN 1989
  • WGK Germania:1
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S36
  • CODICI DEL MARCHIO F FLUKA:8-10-23
  • RTECS:NR9400000
  • Identificazione dei materiali pericolosi: C Xi
  • PackingGroup:III
  • TSCA:Yes
  • Condizioni di conservazione:2-8°C
  • Gruppo di imballaggio:III
  • Frasi di rischio:R10; R36/37/38
  • Termine di sicurezza:3.2
  • Classe di pericolo:3

pyridine-4-carbaldehyde Dati doganali

  • CODICE SA:2933399010
  • Dati doganali:

    Codice doganale cinese:

    2933399090

    Panoramica:

    2933399090. altri composti con anelli di piridina non fusi nella struttura. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    2933399090. altri composti contenenti nella struttura un anello piridinico non condensato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

pyridine-4-carbaldehyde Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
AN HUI ZE SHENG Technology Co., Ltd.
P991455-500g
4-Pyridinecarboxaldehyde
872-85-5
500g
¥3720.00 2023-09-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P019A-100g
pyridine-4-carbaldehyde
872-85-5 98%
100g
¥467.0 2022-09-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P019A-25g
pyridine-4-carbaldehyde
872-85-5 98%
25g
¥170.0 2022-09-13
AN HUI ZE SHENG Technology Co., Ltd.
C13184-100gr
4-Pyridinecarboxaldehyde
872-85-5 98%
100gr
¥2126.00 2023-09-15
AN HUI ZE SHENG Technology Co., Ltd.
P991455-250g
4-Pyridinecarboxaldehyde
872-85-5
250g
¥2520.00 2023-09-15
BAI LING WEI Technology Co., Ltd.
OR5048-500g
Isonicotinaldehyde
872-85-5
500g
¥ 4686 2022-07-11
BAI LING WEI Technology Co., Ltd.
P62402-25G
4-Pyridinecarboxaldehyde
872-85-5 97%
25G
¥ 280 2022-07-11
BAI LING WEI Technology Co., Ltd.
081651-100g
Pyridine-4-carbaldehyde
872-85-5 97%
100g
¥ 2960 2022-07-11
SHANG HAI XIAN DING Biotechnology Co., Ltd.
I0143-25ml
pyridine-4-carbaldehyde
872-85-5 96.0%(GC)
25ml
¥410.0 2022-05-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P019A-25g
pyridine-4-carbaldehyde
872-85-5 98%
25g
¥170.0 2022-05-30

pyridine-4-carbaldehyde Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Water Catalysts: Carbon Solvents: Dimethyl sulfoxide ;  8 h, 60 °C
Riferimento
Metal-free nitrogen -doped carbon nanosheets: a catalyst for the direct synthesis of imines under mild conditions
Wang, Kaizhi; et al, Green Chemistry, 2019, 21(9), 2448-2461

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole ,  9-Azabicyclo[3.3.1]non-9-yloxy ,  Copper, bromo(4′-methoxy[2,2′-bipyridin]-4-ol-κN1,κN1′)- (supported on TentaGel resin) Solvents: Acetonitrile ;  5 min, rt
Riferimento
Bipyridine copper functionalized polymer resins as support materials for the aerobic oxidation of alcohols
Sand, Henning; et al, Polymer International, 2017, 66(3), 428-435

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Hexadecanaminium, N,N,N-trimethyl-, (PB-7-34-111′1′2)-oxodiperoxy(2-pyridineca… Solvents: Water ;  24 h, 50 °C
Riferimento
Controlled and Predictably Selective Oxidation of Activated and Unactivated C(sp3)-H Bonds Catalyzed by a Molybdenum-Based Metallomicellar Catalyst in Water
Thiruvengetam, Prabaharan; et al, Journal of Organic Chemistry, 2022, 87(6), 4061-4077

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Cuprous chloride Solvents: Dichloromethane
Riferimento
Regeneration of carbonyl compounds by oxidative cleavage of carbon-nitrogen double bonds with molecular oxygen in the presence of copper(I) chloride/kieselguhr as catalyst
Hashemi, Mohammed M.; et al, Synthetic Communications, 2001, 31(2), 295-299

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Oxygen ,  Cesium fluoride Solvents: Ethyl acetate ;  15 h, 25 °C
Riferimento
Transition-Metal-Free Oxidation of Benzylic C-H Bonds of Six-Membered N-Heteroaromatic Compounds
Gao, Xianying; et al, Journal of Organic Chemistry, 2019, 84(7), 4040-4049

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Silica ,  Water Solvents: Dichloromethane ;  2.2 h, rt
1.2 Reagents: Silica ,  Sulfuric acid ;  0.25 h, rt
Riferimento
1,3-Dibromo-5,5-dimethylhydantoin as an efficient and chemoselective agent for the regeneration of carbonyl compounds from semicarbazones and oximes
Khazaei, Ardeshir; et al, Organic Preparations and Procedures International, 2006, 38(5), 484-490

Synthetic Routes 7

Condizioni di reazione
1.1 Reagents: Chromic acid (H2CrO4) (silica bound) Catalysts: Silica ;  5 min, rt
Riferimento
Microwave-assisted Chemoselective regeneration of carbonyl compounds from Oximes by silica chromate/WET SiO2 under solvent-free conditions
Zolfigol, Mohammad Ali; et al, Phosphorus, 2006, 181(11), 2453-2458

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Triphenylphosphine ,  Rhodium trichloride trihydrate Solvents: Dimethylacetamide ;  12 h, 10 bar, 90 °C
Riferimento
Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas
Liu, Zhenghui ; et al, Beilstein Journal of Organic Chemistry, 2020, 16, 645-656

Synthetic Routes 9

Condizioni di reazione
1.1 Catalysts: 2142695-99-4 Solvents: Acetonitrile ;  20 h, 30 °C
Riferimento
Visible-light-responsive catalysis of a zinc-introduced lacunary disilicoicosatungstate for the deoxygenation of pyridine N-oxides
Jeong, Jinu; et al, New Journal of Chemistry, 2017, 41(22), 13226-13229

Synthetic Routes 10

Condizioni di reazione
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane ,  Oxygen Catalysts: Iron chloride (FeCl3) Solvents: Ethanol ;  12 h, rt
Riferimento
Iron-catalyzed oxidative C-C(vinyl) σ-bond cleavage of allylarenes to aryl aldehydes at room temperature with ambient air
Liu, Binbin; et al, Chemical Communications (Cambridge, 2019, 55(33), 4817-4820

Synthetic Routes 11

Condizioni di reazione
1.1 Reagents: Sodium borohydride Catalysts: 2032417-67-5 Solvents: Dimethylformamide ;  15 min, 30 °C; 2 h, reflux
Riferimento
Silver-sulphur oxido-vanadium cluster: A newly born catalyst for direct reduction of aryl carboxylic acids to aldehydes via Mars and van Krevelen mechanism
Das, Biraj; et al, ChemistrySelect, 2016, 1(13), 3750-3756

Synthetic Routes 12

Condizioni di reazione
1.1 Reagents: Aluminate(1-), hydro(2-methyl-2-propanolato)bis(2-methylpropyl)-, lithium (1:1),… Solvents: Toluene ;  0 °C
Riferimento
Application of Flow Chemistry to the Selective Reduction of Esters to Aldehydes
Munoz, Juan de M.; et al, European Journal of Organic Chemistry, 2012, 2012(2), 260-263

Synthetic Routes 13

Condizioni di reazione
1.1 Reagents: Cupric chloride ,  Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran
Riferimento
Effect of metal ions in organic synthesis. XXXV. Aldehydes from acylhydrazines by reduction with sodium borohydride in the presence of cupric chloride
Attanasi, Orazio A.; et al, Organic Preparations and Procedures International, 1988, 20(4), 405-8

Synthetic Routes 14

Condizioni di reazione
1.1 Reagents: Sodium acetate ,  Triethylsilane Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Acetonitrile ;  16 h, 60 °C
Riferimento
Palladium-catalyzed reductive carbonylation of (hetero)aryl halides and triflates using cobalt carbonyl as CO source
Dogga, Bhushanarao; et al, European Journal of Organic Chemistry, 2021, 2021(2), 309-313

Synthetic Routes 15

Condizioni di reazione
1.1 Reagents: Water ,  Oxygen Catalysts: Iron chloride (FeCl3) Solvents: Dimethyl sulfoxide ;  20 h, 1 atm, 110 °C
Riferimento
Iron-catalyzed aerobic oxidative cleavage of the C-C σ-bond using air as the oxidant: chemoselective synthesis of carbon chain-shortened aldehydes, ketones and 1,2-dicarbonyl compounds
Xing, Qi; et al, Chemical Communications (Cambridge, 2016, 52(3), 489-492

Synthetic Routes 16

Condizioni di reazione
Riferimento
Arenecarbaldehydes: synthesis by reduction
Ditrich, K., Science of Synthesis, 2007, 25, 563-574

Synthetic Routes 17

Condizioni di reazione
1.1 Reagents: Aluminate(1-), tris(N-hexyl-1-hexanaminato)hydro-, sodium, (T-4)- Solvents: Tetrahydrofuran
Riferimento
Conversion of aromatic nitriles to aldehydes by sodium tris(dialkylamino)aluminum hydrides
Cha, Jin Soon; et al, Organic Preparations and Procedures International, 1994, 26(5), 583-8

Synthetic Routes 18

Condizioni di reazione
1.1 Reagents: Citric acid ,  Potassium chloride Solvents: Water
Riferimento
Electroorganic preparations. XI. Reduction of isonicotinic acid in acid solution
Lund, Henning, Acts Chem. Scand., 1963, 17(4), 972-8

Synthetic Routes 19

Condizioni di reazione
1.1 Reagents: Silica ,  Water ,  Silicon tetrachloride Solvents: Hexane ;  0.17 h, reflux
Riferimento
Silica chloride/wet SiO2 as a novel heterogeneous system for deprotection of oximes, hydrazones, and semicarbazones
Shirini, F.; et al, Synthetic Communications, 2003, 33(11), 1839-1844

Synthetic Routes 20

Condizioni di reazione
1.1 Reagents: Hydrochloric acid
Riferimento
Electroorganic preparations. XIII. Reduction of isonicotinic amide and related compounds
Lund, Henning, Acta Chemica Scandinavica, 1963, 17(8), 2325-40

Synthetic Routes 21

Condizioni di reazione
1.1 Reagents: [Hydroxy(tosyloxy)iodo]benzene Solvents: Dichloromethane ;  10 min, rt; 60 min, rt
Riferimento
[Hydroxy(tosyloxy)iodo]benzene-mediated regeneration of carbonyl compounds by cleavage of carbon nitrogen double bonds
Aneja, Deepak K.; et al, Comptes Rendus Chimie, 2014, 17(9), 881-889

Synthetic Routes 22

Condizioni di reazione
1.1 Reagents: 2-Iodoxybenzoic acid Catalysts: Ammonia Solvents: Chloroform ,  Water ;  60 min, rt
Riferimento
Selective oxidation of hydrazides using o-iodoxybenzoic acid to carboxylic acids, esters, and aldehydes
Takale, Balaram S.; et al, Chemistry Letters, 2010, 39(6), 546-547

Synthetic Routes 23

Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide ,  Cobalt chloride (CoCl2)
Riferimento
Oxidation of alcohols to carbonyl compounds via alkoxysulfonium ylides: the Moffat, Swern, and related oxidations
Tidwell, Thomas T., Organic Reactions (Hoboken, 1990, 39,

Synthetic Routes 24

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Cesium, (tribromoplumbyl)- Solvents: 1,2-Dichloroethane ;  10.4 h, rt
Riferimento
Visible-Light Photocatalytic Highly Selective Oxidation of Alcohols into Carbonyl Compounds by CsPbBr3 Perovskite
Fan, Qiangwen ; et al, Journal of Organic Chemistry, 2023, 88(20), 14559-14570

Synthetic Routes 25

Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Molybdenum chloride oxide (MoCl2O2), (T-4)- Solvents: Toluene ;  rt → 120 °C; 48 h, 50 atm, 120 °C
Riferimento
Chemoselective hydrogenation of nitroarenes and deoxygenation of pyridine N-oxides with H2 catalyzed by MoO2Cl2
Reis, Patricia M.; et al, Tetrahedron Letters, 2009, 50(8), 949-952

Synthetic Routes 26

Condizioni di reazione
Riferimento
Aliphatic and alicyclic aldehydes: synthesis by hydrolysis
Plietker, B., Science of Synthesis, 2007, 25, 151-197

Synthetic Routes 27

Condizioni di reazione
1.1 Reagents: Silica (phosphorous trichloride reaction product) ,  Phosphorus trichloride (silica reaction product) Catalysts: Bromine Solvents: Acetonitrile ;  10 min, reflux
Riferimento
Silphos [PCl3-n(SiO2)n], a heterogeneous phosphine reagent mediated the conversion of oximes to nitriles and amides or carbonyl compounds
Iranpoor, Nasser; et al, Letters in Organic Chemistry, 2006, 3(4), 267-270

Synthetic Routes 28

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Copper chloride dihydrate Solvents: Dimethyl sulfoxide ;  45 h, 100 °C
Riferimento
Copper-catalyzed selective oxygenation of methyl and benzyl substituents in pyridine with O2
Abe, Tsukasa; et al, Chemistry Letters, 2017, 46(3), 348-350

Synthetic Routes 29

Condizioni di reazione
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Silica ,  Water Solvents: Dichloromethane ;  2.5 h, rt
1.2 Reagents: Silica ,  Sulfuric acid ;  0.25 h, rt
Riferimento
1,3-Dibromo-5,5-dimethylhydantoin as an efficient and chemoselective agent for the regeneration of carbonyl compounds from semicarbazones and oximes
Khazaei, Ardeshir; et al, Organic Preparations and Procedures International, 2006, 38(5), 484-490

Synthetic Routes 30

Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Gold (ZnO-supported) Solvents: Chloroform ;  24 h, rt
Riferimento
On/Off O2 Switchable Photocatalytic Oxidative and Protodecarboxylation of Carboxylic Acids
Bazyar, Zahra; et al, Journal of Organic Chemistry, 2019, 84(21), 13503-13515

pyridine-4-carbaldehyde Raw materials

pyridine-4-carbaldehyde Preparation Products

pyridine-4-carbaldehyde Fornitori

atkchemica
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:872-85-5)pyridine-4-carbaldehyde
Numero d'ordine:CL5351
Stato delle scorte:in Stock
Quantità:1g/5g/10g/100g
Purezza:95%+
Informazioni sui prezzi Ultimo aggiornamento:Wednesday, 27 November 2024 17:24
Prezzo ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:872-85-5)4-Pyridinecarboxaldehyde
Numero d'ordine:1932031
Stato delle scorte:in Stock
Quantità:Company Customization
Purezza:98%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 18 April 2025 17:04
Prezzo ($):discuss personally

pyridine-4-carbaldehyde Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:872-85-5)pyridine-4-carbaldehyde
A1204140
Purezza:99%
Quantità:500g
Prezzo ($):197.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:872-85-5)4-Pyridinecarboxaldehyde
sfd5414
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta